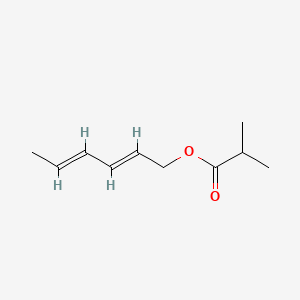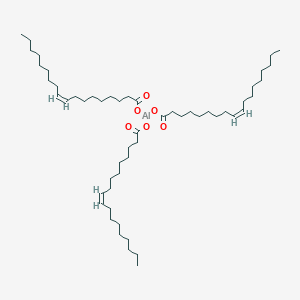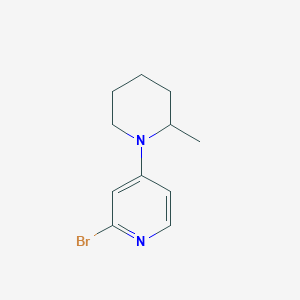
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone is a chemical compound with a complex structure that includes a piperidine ring and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone typically involves the reaction of 4-methylpiperidine with (S)-pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification through crystallization or chromatography to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Methyl-piperidin-1-YL)-®-pyrrolidin-2-YL-methanone: A stereoisomer with different spatial arrangement.
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-ethanone: A homolog with an additional carbon in the chain.
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-propanone: Another homolog with two additional carbons in the chain.
Uniqueness
(4-Methyl-piperidin-1-YL)-(S)-pyrrolidin-2-YL-methanone is unique due to its specific stereochemistry and the presence of both piperidine and pyrrolidine rings. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1073556-33-8 |
|---|---|
分子式 |
C11H20N2O |
分子量 |
196.29 g/mol |
IUPAC名 |
(4-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10/h9-10,12H,2-8H2,1H3/t10-/m0/s1 |
InChIキー |
MTKRMEXWJWUDTB-JTQLQIEISA-N |
異性体SMILES |
CC1CCN(CC1)C(=O)[C@@H]2CCCN2 |
正規SMILES |
CC1CCN(CC1)C(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051211.png)

![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)


![6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051233.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)

![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)



![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
